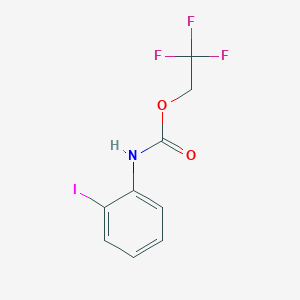
2,2,2-trifluoroethyl N-(2-iodophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate is an organic compound with the molecular formula C9H7F3INO2 and a molecular weight of 345.06 g/mol This compound is characterized by the presence of trifluoroethyl and iodophenyl groups, which impart unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2-iodophenyl)carbamate typically involves the reaction of 2-iodoaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired carbamate . The reaction can be represented as follows:
2-Iodoaniline+2,2,2-Trifluoroethyl chloroformate→2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used (e.g., azides, cyanides).
Oxidation: Iodine-containing oxidized products.
Reduction: Reduced forms of the compound, potentially altering the trifluoroethyl group.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-iodophenyl)carbamate involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biological pathways, making the compound useful in various biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate
- 2,2,2-Trifluoroethyl N-(2,5-xylyl)carbamate
- 2,2,2-Trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate
Uniqueness
2,2,2-Trifluoroethyl N-(2-iodophenyl)carbamate is unique due to the presence of both trifluoroethyl and iodophenyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for halogen bonding, which are not commonly found in other similar compounds .
Propriétés
Formule moléculaire |
C9H7F3INO2 |
|---|---|
Poids moléculaire |
345.06 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl N-(2-iodophenyl)carbamate |
InChI |
InChI=1S/C9H7F3INO2/c10-9(11,12)5-16-8(15)14-7-4-2-1-3-6(7)13/h1-4H,5H2,(H,14,15) |
Clé InChI |
RWMJELCKBGHWMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


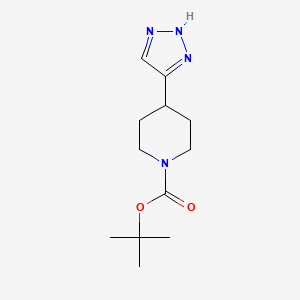
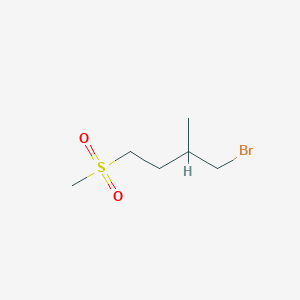


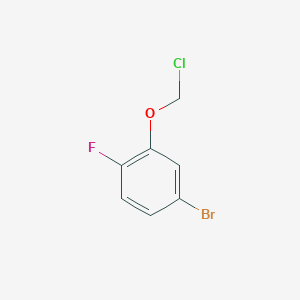
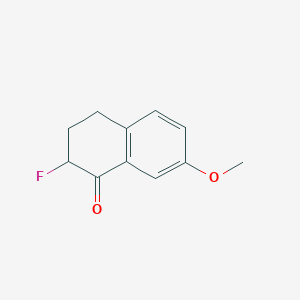
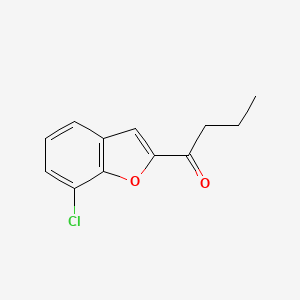
![1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13179842.png)

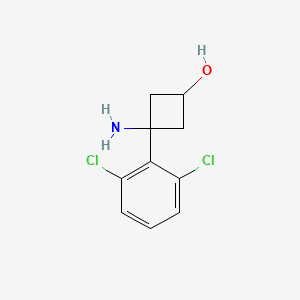
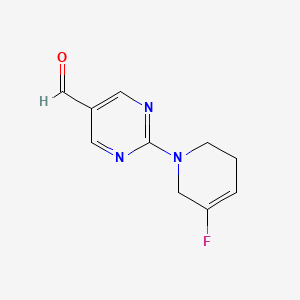
![2-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13179877.png)
![Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13179885.png)
![1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13179890.png)
